molecular formula C17H19N3O6S2 B3686168 1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3686168
M. Wt: 425.5 g/mol
InChI Key: KZJDCISEIDXDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features both sulfonyl and nitro functional groups attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of the sulfonyl and nitro groups. Common reagents used in these reactions include sulfonyl chlorides and nitrobenzenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Chemical Reactions Analysis

1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents for these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl and nitro groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-METHYLBENZENESULFONYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with other sulfonyl and nitro-substituted piperazines. Similar compounds include:

  • 1-(4-METHYLBENZENESULFONYL)-4-(2-AMINOBENZENESULFONYL)PIPERAZINE
  • 1-(4-METHYLBENZENESULFONYL)-4-(2-HYDROXYBENZENESULFONYL)PIPERAZINE These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S2/c1-14-6-8-15(9-7-14)27(23,24)18-10-12-19(13-11-18)28(25,26)17-5-3-2-4-16(17)20(21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJDCISEIDXDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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